Methyl deoxycholate molecular weight and formula
Methyl deoxycholate molecular weight and formula
Molecular Architecture, Synthetic Protocols, and Supramolecular Applications [1]
Executive Summary
Methyl Deoxycholate (MDCA) is the methyl ester derivative of deoxycholic acid, a secondary bile acid. Unlike its parent compound, MDCA possesses a capped carboxyl terminus, significantly altering its solubility profile and supramolecular behavior.[1] This modification renders it a critical scaffold in the development of molecular tweezers , chiral selectors , and liposomal drug delivery systems .[1] This guide provides a rigorous technical analysis of MDCA, focusing on its physicochemical validation, synthetic pathways, and utility in pharmaceutical research.[1]
Part 1: Physicochemical Identity[2]
The precise characterization of Methyl Deoxycholate is the foundation of its application in quantitative chemical biology. The esterification of the C24 carboxyl group removes the ionizable proton, locking the molecule into a hydrophobic, non-ionic state that favors self-assembly in non-aqueous solvents.
Core Chemical Data[1][2]
| Parameter | Specification | Notes |
| Chemical Name | Methyl 3 | IUPAC nomenclature |
| Common Name | Methyl Deoxycholate (MDCA) | |
| CAS Registry Number | 3245-38-3 | |
| Molecular Formula | ||
| Molecular Weight | 406.60 g/mol | Monoisotopic Mass: 406.308 |
| Melting Point | 92–93 °C (Typical) | Polymorph dependent; solvent inclusion can shift this range [1].[1][2][3][4][5] |
| Solubility | Soluble in | Insoluble in water |
| Appearance | White crystalline solid | Hygroscopic if not dried thoroughly |
Structural Classification Diagram[1]
Figure 1: Structural lineage and property shift of Methyl Deoxycholate.[1]
Part 2: Synthetic Architecture
The synthesis of MDCA is a classic Fischer Esterification . While seemingly simple, the stereochemistry of the steroid nucleus (specifically the 3
Reaction Mechanism
The carboxylic acid at C24 is protonated by a strong acid catalyst (e.g.,
Critical Consideration: The hydroxyl groups at C3 and C12 are secondary alcohols.[1] Under standard Fischer conditions (refluxing MeOH), they remain unreacted because esterification of the sterically hindered secondary alcohols is significantly slower than the primary carboxyl group esterification. However, prolonged exposure to acyl chlorides or anhydrides could lead to acetylation side products.[1]
Synthetic Workflow Diagram
Figure 2: Standard acid-catalyzed synthesis workflow for MDCA.
Part 3: Analytical Validation
Trust in the synthesized material is established through self-validating spectral data.[1] The following markers confirm the conversion of the acid to the ester.
Proton NMR ( -NMR) Signature
Solvent:
-
The "Smoking Gun" (Ester Methyl): A sharp singlet at
3.66 ppm .[1] This signal is absent in the starting material (Deoxycholic Acid). -
Angular Methyls:
-
Carbinol Protons (Methines):
Infrared (IR) Spectroscopy[1]
-
Carbonyl Stretch (
): The ester carbonyl appears as a strong band at 1735–1740 cm⁻¹ .[1] This is distinct from the carboxylic acid dimer band (usually broad, ~1710 cm⁻¹) of the starting material. -
Hydroxyl Stretch (
): Broad bands at 3300–3500 cm⁻¹ confirm the retention of the C3 and C12 hydroxyl groups.
Part 4: Applications in Drug Development
MDCA is rarely the final drug; it is a functional tool .[1] Its applications rely on its ability to form "host-guest" complexes and supramolecular assemblies.[1]
Supramolecular Organogelators
MDCA is a known low-molecular-weight organogelator (LMOG).[1] In specific organic solvents (e.g., cyclohexane, aromatics), MDCA molecules stack via hydrogen bonding (OH groups) and van der Waals forces (steroid backbone) to form fibrillar networks [3].[1]
-
Relevance: These gels are explored for transdermal drug delivery, where the drug is entrapped in the gel matrix and released slowly.
Molecular Recognition (Chiral Selectors)
The rigid steroid backbone provides a chiral cleft. MDCA has been used to create "molecular tweezers" that can selectively bind specific enantiomers of other molecules.[1] This is vital for separating chiral drug intermediates.[1]
Liposomal Stabilization
In liposome formulation, MDCA can be incorporated into the lipid bilayer.[1] The methyl ester group alters the membrane fluidity and curvature compared to the free acid, allowing researchers to tune the release kinetics of encapsulated drugs [4].
Part 5: Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis of Methyl Deoxycholate
Rationale: This method utilizes the Le Chatelier’s principle, driving the equilibrium toward the ester by using methanol as both reactant and solvent.
Materials:
-
Deoxycholic Acid (10.0 g, 25.4 mmol)[1]
-
Methanol (anhydrous, 100 mL)
-
Acetyl Chloride (0.5 mL) OR Conc.[1]
(0.5 mL)[1] -
Sodium Bicarbonate (
)[1] -
Ethyl Acetate[1]
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Deoxycholic Acid in 100 mL of anhydrous methanol.
-
Catalysis:
-
Option 1 (In situ HCl): Cool the solution to 0°C in an ice bath. Dropwise add 0.5 mL Acetyl Chloride. (Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ).[1]
-
Option 2 (Sulfuric): Add 0.5 mL conc.
dropwise at room temperature.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6–8 hours.
-
Workup:
-
Purification:
Protocol B: Chromatographic Purity Check
Rationale: To ensure no unreacted acid or side-products (acetylation) remain.[1]
-
Stationary Phase: Silica Gel 60 (
).[1] -
Mobile Phase: Dichloromethane : Methanol (19:1 v/v).[1]
-
Visualization: MDCA is not UV active. Use Phosphomolybdic Acid (PMA) stain or Anisaldehyde stain.[1] Dip the plate and heat with a heat gun until blue/black spots appear.
References
-
PubChem. (2024).[1][6] Methyl Deoxycholate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Maitra, U., & Mukhopadhyay, S. (2004).[1] Supramolecular gels: Functions and uses. Current Science, 87(12), 1666-1683.[1] (Contextualizing bile acid organogelators).
Sources
- 1. Methyl deoxycholate | C25H42O4 | CID 229346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Deoxycholate | CymitQuimica [cymitquimica.com]
- 3. METHYL DESOXYCHOLATE | 3245-38-3 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. PubChemLite - Methyl desoxycholate (C25H42O4) [pubchemlite.lcsb.uni.lu]
- 6. Methyl chenodeoxycholate | C25H42O4 | CID 11069533 - PubChem [pubchem.ncbi.nlm.nih.gov]
